molecular formula C31H31NO7 B11216108 Dimethyl 4-[2-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[2-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11216108
M. Wt: 529.6 g/mol
InChI Key: FJMNPRFXSHXSOO-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Functional groups on the aromatic rings can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine compounds.

Scientific Research Applications

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: As a dihydropyridine derivative, it is investigated for its potential use as a calcium channel blocker, which can be used to treat cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and a decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.

Uniqueness

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the presence of benzyloxy and dimethoxyphenyl groups, which may confer distinct pharmacological properties and interactions compared to other dihydropyridines.

Properties

Molecular Formula

C31H31NO7

Molecular Weight

529.6 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H31NO7/c1-35-27-15-14-22(16-28(27)36-2)17-32-18-24(30(33)37-3)29(25(19-32)31(34)38-4)23-12-8-9-13-26(23)39-20-21-10-6-5-7-11-21/h5-16,18-19,29H,17,20H2,1-4H3

InChI Key

FJMNPRFXSHXSOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC)OC

Origin of Product

United States

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